molecular formula C48H98N5O9P B044682 [3-[2-[2,5-Bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate CAS No. 124076-29-5

[3-[2-[2,5-Bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate

Cat. No. B044682
M. Wt: 920.3 g/mol
InChI Key: KJGNQQFTDRTNRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-[2-[2,5-Bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate, commonly known as PEPAH, is a synthetic lipid molecule that has gained significant attention in the scientific community due to its potential applications in drug delivery and gene therapy.

Mechanism Of Action

PEPAH functions as a cationic lipid, meaning that it has a positive charge and can interact with negatively charged molecules such as DNA and RNA. When PEPAH is complexed with DNA or RNA, it forms a stable nanoparticle that can enter cells through endocytosis. Once inside the cell, the nanoparticle is taken up by the endosomes, and the acidic environment of the endosomes causes the PEPAH to release the DNA or RNA. The released DNA or RNA can then enter the nucleus and exert its therapeutic effect.

Biochemical And Physiological Effects

PEPAH has been shown to have low toxicity and high biocompatibility, making it a promising candidate for drug delivery and gene therapy. Additionally, it has been shown to enhance the cellular uptake and intracellular release of various drugs and genes, further supporting its potential as a therapeutic agent.

Advantages And Limitations For Lab Experiments

One of the major advantages of using PEPAH in lab experiments is its ability to improve the efficacy of current therapies by enhancing the cellular uptake and intracellular release of drugs and genes. Additionally, its low toxicity and high biocompatibility make it a safe and viable option for drug delivery and gene therapy. However, one of the limitations of using PEPAH in lab experiments is its complex synthesis method, which may limit its widespread use.

Future Directions

There are several future directions for research on PEPAH, including exploring its potential applications in cancer therapy, investigating its ability to target specific cell types, and optimizing its synthesis method to make it more accessible for widespread use. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of PEPAH.

Synthesis Methods

PEPAH is synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of hexadecanol with hexadecanoyl chloride to form hexadecanoyl chloride. In the second step, the hexadecanoyl chloride is reacted with 2-hydroxypropyl-phosphonic acid to form 2-hexadecanoyloxypropyl-phosphonic acid. In the third step, the 2-hexadecanoyloxypropyl-phosphonic acid is reacted with 2-aminoethoxyethanol to form 2-[2-(2-hexadecanoyloxypropoxy)ethoxy]ethylphosphonic acid. Finally, 2-[2-(2-hexadecanoyloxypropoxy)ethoxy]ethylphosphonic acid is reacted with 2,5-bis(3-aminopropylamino)pentanoic acid to form PEPAH.

Scientific Research Applications

PEPAH has been extensively studied for its potential applications in drug delivery and gene therapy. It has been shown to enhance the cellular uptake and intracellular release of various drugs and genes, making it an attractive candidate for improving the efficacy of current therapies. Additionally, PEPAH has been shown to have low toxicity and high biocompatibility, further supporting its potential as a drug delivery and gene therapy agent.

properties

CAS RN

124076-29-5

Product Name

[3-[2-[2,5-Bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate

Molecular Formula

C48H98N5O9P

Molecular Weight

920.3 g/mol

IUPAC Name

[3-[2-[2,5-bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate

InChI

InChI=1S/C48H98N5O9P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-46(54)59-42-44(62-47(55)34-28-26-24-22-20-18-16-14-12-10-8-6-4-2)43-61-63(57,58)60-41-40-53-48(56)45(52-39-31-36-50)32-29-37-51-38-30-35-49/h44-45,51-52H,3-43,49-50H2,1-2H3,(H,53,56)(H,57,58)

InChI Key

KJGNQQFTDRTNRE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C(CCCNCCCN)NCCCN)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C(CCCNCCCN)NCCCN)OC(=O)CCCCCCCCCCCCCCC

synonyms

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamidospermine
1,2-dipalmitoylphosphatidylethanolamidospermine
1-DPPES

Origin of Product

United States

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